4-hydroxy-2-oxo-N-propyl-1,2-dihydroquinoline-3-carboxamide
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Overview
Description
4-hydroxy-2-oxo-N-propyl-1,2-dihydroquinoline-3-carboxamide is a compound belonging to the class of 4-hydroxy-2-quinolones. These compounds are known for their diverse biological and pharmaceutical activities, making them valuable in drug research and development .
Preparation Methods
The synthesis of 4-hydroxy-2-oxo-N-propyl-1,2-dihydroquinoline-3-carboxamide typically involves the acylation of anthranilic acid derivatives followed by cyclization. One common method involves the reaction of anthranilic acid with acyl chlorides in the presence of a base, leading to the formation of the quinoline ring . Industrial production methods often utilize high-temperature transesterification or ester hydrolysis to achieve the desired compound .
Chemical Reactions Analysis
4-hydroxy-2-oxo-N-propyl-1,2-dihydroquinoline-3-carboxamide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include bromine for bromination and sodium ethoxide for ester formation . Major products formed from these reactions include brominated derivatives and esterified compounds .
Scientific Research Applications
This compound has diverse applications in scientific research. It is used in drug discovery due to its unique structure and properties, making it a promising candidate for developing new pharmaceuticals. Additionally, it finds applications in material science and catalysis studies. Its biological activities also make it valuable in studying various biological pathways and mechanisms .
Mechanism of Action
The mechanism of action of 4-hydroxy-2-oxo-N-propyl-1,2-dihydroquinoline-3-carboxamide involves its interaction with specific molecular targets and pathways. It often acts as an inhibitor or modulator of certain enzymes or receptors, leading to its biological effects . The exact molecular targets and pathways can vary depending on the specific application and context of its use .
Comparison with Similar Compounds
Similar compounds to 4-hydroxy-2-oxo-N-propyl-1,2-dihydroquinoline-3-carboxamide include other 4-hydroxy-2-quinolones such as 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylic acids and their derivatives . These compounds share similar core structures but differ in their substituents, leading to variations in their biological activities and applications .
Properties
IUPAC Name |
4-hydroxy-2-oxo-N-propyl-1H-quinoline-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O3/c1-2-7-14-12(17)10-11(16)8-5-3-4-6-9(8)15-13(10)18/h3-6H,2,7H2,1H3,(H,14,17)(H2,15,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MBDBECRYUXJQIQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)C1=C(C2=CC=CC=C2NC1=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20155864 |
Source
|
Record name | 3-Quinolinecarboxamide, 1,2-dihydro-4-hydroxy-2-oxo-N-propyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20155864 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
128366-03-0 |
Source
|
Record name | 3-Quinolinecarboxamide, 1,2-dihydro-4-hydroxy-2-oxo-N-propyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0128366030 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Quinolinecarboxamide, 1,2-dihydro-4-hydroxy-2-oxo-N-propyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20155864 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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